![molecular formula C18H15F3N2O2 B2384616 4-甲基-5-[3-(三氟甲基)苯甲酰基]-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮 CAS No. 866156-61-8](/img/structure/B2384616.png)

4-甲基-5-[3-(三氟甲基)苯甲酰基]-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

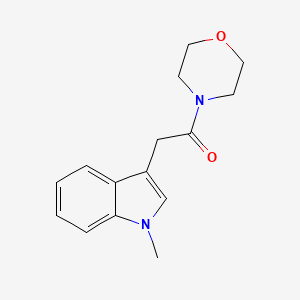

The compound “4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a complex organic molecule. It contains a benzodiazepine ring, which is a common structure in many pharmaceutical drugs used for their sedative and anxiolytic effects . The trifluoromethyl group attached to the benzoyl group can potentially increase the compound’s stability and lipophilicity .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a benzodiazepine ring, a benzoyl group, and a trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The benzodiazepine ring might undergo reactions such as acylation or alkylation . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .科学研究应用

抗 HIV 活性

4-甲基-5-[3-(三氟甲基)苯甲酰基]-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮衍生物已被研究其潜在的抗 HIV-1 RT 活性。合成了一系列这些衍生物并针对野生 HIV-1 RT 酶进行了筛选,其中一些显示出显着的抑制效力。这表明在 HIV 治疗中具有潜在的应用 (Chander 等,2017)。

合成和表征

这些化合物也一直是合成和表征研究的主题,提供了对其化学性质和在各个科学领域的潜在应用的见解。例如,已经使用 NMR 和 X 射线衍射等技术合成了特定的衍生物并对其进行了表征,揭示了它们的分子结构和进一步应用的潜力 (Naveen 等,2019)。

农业应用

有趣的是,4-甲基-5-[3-(三氟甲基)苯甲酰基]-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮的一些衍生物已被检查其对窄叶羽扇豆(一种植物物种)的生长和生产力的影响。这些研究发现,某些衍生物可以刺激生长并减少真菌侵染,表明在农业中具有潜在用途 (Asakavičiūtė 等,2013)。

光反应性研究

这些化合物也一直是光反应性研究的重点。对其光化学行为的研究揭示了在光照下有趣的反应模式,这可能与光化学应用或了解它们在各种条件下的稳定性有关 (Ning 等,1970)。

安全和危害

未来方向

作用机制

Target of Action

Related compounds have been reported to inhibit p38map kinases and/or tnf-α production .

Mode of Action

It is likely that it interacts with its targets (possibly p38map kinases and/or tnf-α) to inhibit their function .

Biochemical Pathways

Given its potential role as a p38map kinase and/or tnf-α inhibitor, it may be involved in inflammatory response pathways .

Result of Action

If it acts as a p38map kinase and/or tnf-α inhibitor, it could potentially reduce inflammation .

属性

IUPAC Name |

4-methyl-5-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c1-11-9-16(24)22-14-7-2-3-8-15(14)23(11)17(25)12-5-4-6-13(10-12)18(19,20)21/h2-8,10-11H,9H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSLXFYFKVXSQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)

![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)

![N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2384549.png)

![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)

![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)

![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)

![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)

![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)